N-Butyl-N-isobutyl-1-butanamine

Catalog No.
S14215018
CAS No.
M.F
C12H27N
M. Wt
185.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butyl-N-isobutyl-1-butanamine

Product Name

N-Butyl-N-isobutyl-1-butanamine

IUPAC Name

N-butyl-N-(2-methylpropyl)butan-1-amine

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

InChI

InChI=1S/C12H27N/c1-5-7-9-13(10-8-6-2)11-12(3)4/h12H,5-11H2,1-4H3

InChI Key

BFSPREDKQIFECB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(C)C

N-Butyl-N-isobutyl-1-butanamine is an organic compound classified as a tertiary amine. Its molecular formula is C8H19NC_8H_{19}N, and it consists of a butyl group and an isobutyl group attached to a central nitrogen atom. This compound typically appears as a colorless liquid with a characteristic amine odor, similar to other amines, and is soluble in various organic solvents. Its unique structure gives it distinct chemical properties compared to other amines, making it valuable in both industrial and research applications.

  • Oxidation: This compound can be oxidized to yield corresponding amides or nitriles. Common oxidizing agents for these reactions include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can convert N-butyl-N-isobutyl-1-butanamine into primary amines, typically using reducing agents like lithium aluminum hydride.
  • Substitution: The compound can engage in nucleophilic substitution reactions, where the amine group is replaced by other functional groups, often facilitated by halogenating agents such as thionyl chloride.

Research indicates that N-butyl-N-isobutyl-1-butanamine may have various biological activities. It has been investigated for its potential therapeutic properties and as a substrate in biochemical assays. The compound's interaction with specific enzymes and receptors suggests it could influence various biochemical pathways, potentially leading to applications in drug development and medicinal chemistry.

The synthesis of N-butyl-N-isobutyl-1-butanamine typically involves the reaction of butylamine with isobutylamine under controlled conditions.

Synthetic Route

The general reaction can be represented as follows:

Butylamine+IsobutylamineN Butyl N isobutyl 1 butanamine\text{Butylamine}+\text{Isobutylamine}\rightarrow \text{N Butyl N isobutyl 1 butanamine}

This reaction is usually carried out in the presence of a catalyst, such as alumina, at elevated temperatures (160-220°C) and pressures (0.3-0.8 MPa) to optimize yield.

Industrial Production

In industrial settings, large-scale reactors are employed to mix butylamine and isobutylamine in precise ratios, ensuring high efficiency and yield during production.

N-Butyl-N-isobutyl-1-butanamine has several notable applications:

  • Chemical Reagent: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biological Research: The compound is utilized in studying enzyme interactions and biochemical assays.
  • Pharmaceuticals: It is explored for potential therapeutic uses and as a precursor in drug development.
  • Industrial Uses: It finds applications in producing polymers, resins, and other industrial chemicals.

Studies on N-butyl-N-isobutyl-1-butanamine have focused on its interactions with metal ions and biological receptors. The compound can form complexes that may influence enzyme activity and receptor binding, affecting cellular processes. Understanding these interactions is crucial for its application in medicinal chemistry and biochemistry.

Several compounds share structural similarities with N-butyl-N-isobutyl-1-butanamine:

  • N-Butylamine: A primary amine with similar chemical properties but lacking the branched structure of isobutyl.
  • Isobutylamine: Another primary amine that features a branched structure but does not contain the butyl group.
  • Di-n-butylamine: A secondary amine with two butyl groups attached to the nitrogen atom.

Uniqueness

N-butyl-N-isobutyl-1-butanamine's uniqueness lies in its combination of both butyl and isobutyl groups, which confer distinct chemical and physical properties. This structural configuration allows it to participate in specific reactions and applications that are not feasible with other similar compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

185.214349865 g/mol

Monoisotopic Mass

185.214349865 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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